Product packaging for 2-Chloro-6-(2-ethoxyvinyl)pyrazine(Cat. No.:)

2-Chloro-6-(2-ethoxyvinyl)pyrazine

Cat. No.: B15245715
M. Wt: 184.62 g/mol
InChI Key: FRWPTGHQTVPXPP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(2-ethoxyvinyl)pyrazine (CAS 1379388-27-8) is a chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C 8 H 9 ClN 2 O and a molecular weight of 184.62 g/mol, its structure incorporates both a chloro substituent and an ethoxyvinyl group on a pyrazine ring, making it a versatile intermediate for further synthetic modification . The pyrazine core is a privileged scaffold in drug discovery, known for contributing to a wide range of pharmacological activities . Pyrazine derivatives are extensively studied and found in compounds with demonstrated anticancer, antibacterial, anti-inflammatory, and antiviral activities . The chlorine atom on the pyrazine ring is a reactive site that can undergo various substitution reactions, including cross-coupling, to introduce new functional groups . Furthermore, the 2-ethoxyvinyl group provides a handle for further chemical transformations, potentially allowing researchers to elaborate the molecule into more complex structures. This makes this compound a particularly valuable reagent for constructing novel molecular entities, especially in the synthesis of potential therapeutics and bioactive compounds. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B15245715 2-Chloro-6-(2-ethoxyvinyl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-6-[(E)-2-ethoxyethenyl]pyrazine

InChI

InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3/b4-3+

InChI Key

FRWPTGHQTVPXPP-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=CN=CC(=N1)Cl

Canonical SMILES

CCOC=CC1=CN=CC(=N1)Cl

Origin of Product

United States

Mechanistic Insights into the Reactivity and Transformations of 2 Chloro 6 2 Ethoxyvinyl Pyrazine

Chemical Reactivity of the Pyrazine (B50134) Core in 2-Chloro-6-(2-ethoxyvinyl)pyrazine

The pyrazine core of this compound is characterized by the presence of two nitrogen atoms in a 1,4-arrangement within a six-membered aromatic ring. This configuration renders the ring electron-deficient and influences its reactivity towards both nucleophilic and electrophilic species. mdpi.comnih.gov

Nucleophilic Aromatic Substitution at the Chloro-Substituted Pyrazine Position

The pyrazine ring is generally more reactive towards nucleophilic substitution than pyridine, a related heterocyclic compound. thieme-connect.de The presence of a chlorine atom on the pyrazine ring of this compound makes this position particularly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrazine nitrogens facilitates the displacement of the chloro group by a variety of nucleophiles. thieme-connect.dersc.orgrsc.org

The general mechanism for nucleophilic aromatic substitution on chloropyrazines often proceeds through an addition-elimination pathway. thieme-connect.de However, in some instances, a ring-opening-ring-closure mechanism, known as the ANRORC mechanism, has been observed, leading to the formation of unexpected products. thieme-connect.de The reactivity of chloropyrazines in these reactions can be influenced by the presence of other substituents on the ring. Electron-donating groups, for example, may necessitate more forceful reaction conditions for nucleophilic exchange to occur. thieme-connect.de

A range of nucleophiles have been successfully employed in displacement reactions with chloropyrazines, including sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide. rsc.orgrsc.org The reaction outcomes can also be dependent on the reaction conditions, such as the solvent and temperature. For instance, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide yields different products depending on whether the reaction is carried out in boiling benzene (B151609) or boiling xylene. rsc.org

ReactantNucleophileProductReference
2,3-dichloropyrazineSodium benzyl oxide (in boiling benzene)2,3-dibenzyloxypyrazine rsc.org
2,3-dichloropyrazineSodium benzyl oxide (in boiling xylene)1,4-dibenzylpyrazine-2(1H),3(4H)-dione rsc.org

Electrophilic Reactions and Derivatization of the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. thieme-connect.deyoutube.com This is further compounded in acidic media where protonation of the ring nitrogens leads to additional deactivation of the ring. thieme-connect.de

However, electrophilic substitutions can be achieved under certain conditions, particularly when activating groups are present on the pyrazine ring or through the use of pyrazine N-oxides. thieme-connect.deresearchgate.net Direct chlorination of pyrazine and its alkyl derivatives at high temperatures is a viable method for producing mono- and polyhalopyrazines, although it often results in a mixture of products. thieme-connect.de

Protonation and alkylation are examples of electrophilic addition reactions that occur at the ring nitrogen atoms. youtube.com Under mild conditions, monoprotonation or monoalkylation occurs, while more drastic conditions can lead to the formation of diquaternary salts. youtube.com

Transformations Involving the 2-ethoxyvinyl Moiety of this compound

The 2-ethoxyvinyl group attached to the pyrazine ring provides an alternative site for chemical transformations, distinct from the reactivity of the pyrazine core itself. This moiety, being an enol ether, exhibits reactivity patterns characteristic of electron-rich alkenes.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a ring, resulting in two new σ-bonds and a reduction in the number of π-bonds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class. libretexts.org

The electron-rich nature of the double bond in the 2-ethoxyvinyl group makes it a potential dienophile in Diels-Alder reactions. radtech-europe.com It can react with a conjugated diene to form a six-membered ring. The stereochemistry of the dienophile is retained in the product due to the concerted mechanism of the reaction. libretexts.org

Furthermore, vinyl groups can participate in other types of cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like nitrile oxides, to form various heterocyclic compounds. youtube.comnih.gov These reactions can be initiated thermally or photochemically. nih.gov

Reaction TypeReactantsProduct TypeReference
[4+2] Cycloaddition (Diels-Alder)Diene + Dienophile (e.g., vinyl ether)Functionalized 6-membered ring libretexts.org
[3+2] Cycloaddition1,3-Dipole (e.g., nitrile oxide) + Dipolarophile (e.g., alkene)5-membered heterocyclic ring nih.gov

Polymerization Behavior and Mechanism

Vinyl ethers, such as the 2-ethoxyvinyl moiety, are known to undergo cationic polymerization due to the electron-rich nature of the double bond which stabilizes the growing cationic chain. radtech-europe.comnih.gov This polymerization can be initiated by various cationic initiators, including Lewis acids and organic acids. nih.govsemanticscholar.org The development of living cationic polymerization techniques has allowed for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. nih.gov

Recent advancements have also explored the radical polymerization of vinyl ethers, which was previously considered challenging. acs.org By conducting the polymerization in an aqueous suspension in the presence of a base and a radical initiator, successful homopolymerization of vinyl ethers has been achieved. acs.org

The polymerization of pyrazine-containing monomers has also been investigated to create novel polymers. acs.orgacs.orgresearchgate.netnih.gov For instance, pyrazine-containing polyesters have been synthesized via melt transesterification–polycondensation, yielding materials with interesting thermal properties. acs.orgmaastrichtuniversity.nl

Polymerization TypeMonomer TypeKey FeaturesReference
Cationic PolymerizationVinyl ethersStabilized cationic intermediates, can be living nih.gov
Radical PolymerizationVinyl ethersAchieved under specific conditions (e.g., aqueous suspension) acs.org
PolycondensationPyrazine diacidsForms polyesters with unique thermal properties acs.org

Hydrolysis and Addition Reactions of the Vinyl Ether

The vinyl ether functionality in the 2-ethoxyvinyl group is susceptible to hydrolysis under acidic conditions. rsc.orgacs.orgrsc.orgnih.govrsc.org The mechanism typically involves the rate-limiting protonation of the double bond to form a carbocation intermediate, which is then attacked by water. acs.org This reaction is subject to general acid catalysis. rsc.orgacs.orgrsc.org The efficiency of intramolecular general acid catalysis can be remarkably high, leading to rapid hydrolysis. rsc.org

In addition to hydrolysis, the electron-rich double bond of the vinyl ether can undergo various electrophilic addition reactions. issr.edu.khlibretexts.orgyoutube.comnagwa.com For example, the addition of hydrogen halides proceeds via an initial electrophilic attack of a proton on the double bond to form a carbocation, which is subsequently attacked by the halide nucleophile. libretexts.org The regioselectivity of such additions is governed by the stability of the resulting carbocation.

Reaction TypeReagentKey Mechanistic StepReference
Acid-Catalyzed HydrolysisH₃O⁺ / AcidRate-limiting protonation of the double bond acs.org
Electrophilic AdditionHydrogen Halide (HX)Electrophilic attack by H⁺ to form a carbocation libretexts.org

Advanced Spectroscopic and Diffraction Methodologies for Characterizing 2 Chloro 6 2 Ethoxyvinyl Pyrazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. uobasrah.edu.iq Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed information about the chemical environment, connectivity, and spatial proximity of atoms within 2-Chloro-6-(2-ethoxyvinyl)pyrazine can be obtained.

High-Resolution 1H and 13C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structural assignment of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, characteristic signals are expected for the pyrazine (B50134) ring protons, the vinyl protons, and the ethoxy group protons. The pyrazine protons typically appear in the aromatic region, with their specific chemical shifts influenced by the chloro and ethoxyvinyl substituents. chemicalbook.comchemicalbook.com The vinyl protons will exhibit distinct chemical shifts and a coupling constant characteristic of their cis or trans configuration. The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the chlorine substituent. spectrabase.com The vinyl carbons and the carbons of the ethoxy group will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H8.0 - 8.5-
Vinyl-H5.0 - 7.5-
O-CH₂-CH₃3.8 - 4.5 (quartet)60 - 70
O-CH₂-CH₃1.2 - 1.6 (triplet)14 - 18
Pyrazine-C-140 - 160
Vinyl-C-100 - 140

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity and spatial arrangement of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduyoutube.com For this compound, COSY spectra will show cross-peaks between coupled protons, such as adjacent protons on the pyrazine ring (if any), the vinyl protons, and the methylene and methyl protons of the ethoxy group. This helps to establish the connectivity of the proton network within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular structure by connecting different spin systems. For instance, it can show correlations between the pyrazine protons and the vinyl carbons, or between the vinyl protons and the pyrazine carbons, confirming the attachment of the ethoxyvinyl group to the pyrazine ring.

X-ray Crystallography for Absolute Structure Determination and Solid-State Analysis

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the absolute structure, including bond lengths, bond angles, and torsion angles, can be determined with high accuracy. rsc.org

This method is invaluable for:

Unambiguous confirmation of the molecular structure: It provides definitive proof of the connectivity of atoms, resolving any ambiguities that may remain after spectroscopic analysis.

Determination of solid-state conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the orientation of the ethoxyvinyl group relative to the pyrazine ring.

Analysis of intermolecular interactions: X-ray crystallography can reveal how molecules of this compound pack in the crystal lattice and identify any intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their environment. researchgate.netnih.gov

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational bands would include:

C-H stretching vibrations of the pyrazine ring and the vinyl and ethoxy groups.

C=C and C=N stretching vibrations of the pyrazine ring and the vinyl group.

C-O stretching of the ethoxy group.

C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the pyrazine ring and the C=C bond of the vinyl group.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Characteristic Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Alkyl C-H Stretch2850 - 3000FT-IR, Raman
C=C Stretch (vinyl)1620 - 1680FT-IR, Raman
C=N, C=C Stretch (pyrazine)1400 - 1600FT-IR, Raman
C-O Stretch (ether)1000 - 1300FT-IR
C-Cl Stretch600 - 800FT-IR

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, as weaker bonds tend to break preferentially. For this compound, fragmentation would likely involve the loss of the ethoxy group, the vinyl group, or a chlorine atom, helping to confirm the connectivity of the different parts of the molecule.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Conjugation Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and provide insights into its electronic structure and the extent of conjugation.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum of this compound is expected to show absorption bands characteristic of the pyrazine ring and the conjugated system formed by the vinyl group and the pyrazine ring. The position and intensity of these bands can be influenced by the substituents and the solvent.

Fluorescence Spectroscopy: For molecules that fluoresce, this technique provides information about the excited state of the molecule. After absorbing light, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). Studying the fluorescence properties of this compound, if any, can provide further details about its electronic structure and potential applications in materials science or as a fluorescent probe.

Computational and Theoretical Investigations of 2 Chloro 6 2 Ethoxyvinyl Pyrazine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the system. These studies on pyrazine (B50134) derivatives often employ functionals like B3LYP with basis sets such as 6-311+G** to achieve reliable results. nih.gov

For 2-Chloro-6-(2-ethoxyvinyl)pyrazine, DFT would be used to optimize bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal the planarity of the pyrazine ring and the preferred orientation of the 2-ethoxyvinyl substituent. Key structural parameters, such as the C-Cl bond length and the geometry of the vinyl ether group, are critical for understanding the molecule's reactivity and intermolecular interactions. Energetic calculations provide the heat of formation and total energy, which are indicators of the molecule's thermodynamic stability. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT Note: This data is illustrative, based on typical values from DFT calculations on analogous structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthC=C (vinyl)~1.34 Å
Bond LengthC-O (vinyl)~1.36 Å
Bond LengthO-C (ethyl)~1.43 Å
Bond AngleCl-C-N (pyrazine)~115°
Bond AngleC-O-C (ether)~118°
Dihedral AnglePyrazine-Vinyl PlaneNear 0° or 180° (planar or anti-planar)

For even greater accuracy, particularly for electronic properties and excited states, ab initio (from first principles) methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as EOM-CCSD(T), provide benchmark-quality data, albeit at a much higher computational expense. acs.orgacs.org These high-level calculations are crucial for validating the results from more cost-effective DFT methods and for investigating complex phenomena like vibronic coupling in the electronic spectra of pyrazine and its derivatives. acs.orgchemrxiv.org For this compound, such calculations would offer a definitive look at its electron distribution, ionization potential, and electron affinity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations model its behavior over time. semanticscholar.orgeurasianjournals.com MD simulations treat atoms as classical particles moving according to a force field, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations would be particularly insightful for analyzing the flexibility of the ethoxyvinyl side chain. The rotation around the C-C and C-O single bonds can lead to various conformers, and MD can map the energy landscape associated with these rotations. Furthermore, by simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how solvent interactions influence its preferred conformation and dynamic behavior. semanticscholar.orgresearchgate.net These simulations provide a picture of how the molecule tumbles and flexes in solution, which is crucial for understanding its behavior in a real-world chemical or biological system.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) via Computational Chemistry

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structure elucidation and verification.

NMR Spectroscopy: Computational methods can predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) with high accuracy. github.iomorressier.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure (often using the GIAO method within DFT), one can predict the chemical shifts. github.io These predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to each atom. spectrabase.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Values are hypothetical and for illustrative purposes.

Atom TypePositionPredicted Chemical Shift (ppm)
¹HPyrazine H8.3 - 8.6
¹HVinyl H (alpha to pyrazine)6.0 - 6.5
¹HVinyl H (beta to pyrazine)7.0 - 7.5
¹H-O-CH₂-4.0 - 4.4
¹H-CH₃1.3 - 1.5
¹³CC-Cl~150
¹³CC-vinyl~155

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent DFT (TD-DFT). nih.govornl.gov These calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. researchgate.netmit.edu For this compound, TD-DFT would predict the π→π* and n→π* transitions characteristic of the conjugated pyrazine-vinyl system. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. core.ac.ukmit.eduresearchgate.net This allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups, such as the C=C stretch of the vinyl group, the C-O-C stretch of the ether, and the various modes of the pyrazine ring. researchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is an invaluable tool for mapping the energetic pathway of a chemical reaction. nih.govornl.gov By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction mechanism can be constructed.

A probable reaction for this compound is the acid-catalyzed hydrolysis of the vinyl ether moiety to yield an acetylpyrazine (B1664038) derivative. rsc.orgacs.org Computational modeling could trace the entire reaction coordinate for this process. This would involve locating the transition state for the rate-determining step—likely the protonation of the vinyl ether—and calculating its activation energy. rsc.orgnih.gov Such studies provide deep mechanistic insight that complements experimental kinetic studies. pleiades.online

Quantitative Structure-Property Relationship (QSPR) Studies for Pyrazine and Vinyl Ether Analogues (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physical or chemical properties. researchgate.netiupac.org This is achieved by calculating a wide array of molecular descriptors (e.g., steric, electronic, topological) and using statistical methods to find a quantitative relationship with an observed property.

For pyrazine analogues, QSPR models have been developed to predict properties like boiling points, melting points, and chromatographic retention indices. researchgate.netiupac.orgnih.gov These models can be used to estimate the properties of a new or unmeasured compound like this compound based solely on its computed structure. This predictive capability is highly valuable in chemical engineering and materials science for screening compounds with desired physical characteristics without the need for synthesis and measurement.

Emerging Applications of 2 Chloro 6 2 Ethoxyvinyl Pyrazine in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The compound 2-Chloro-6-(2-ethoxyvinyl)pyrazine serves as an exemplary starting material for the construction of more elaborate heterocyclic systems due to the distinct reactivity of its chloro and ethoxyvinyl substituents. The chloro group provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the vinyl ether moiety offers a pathway for cyclization and further functionalization.

The chlorine atom on the electron-deficient pyrazine (B50134) ring is readily displaced through nucleophilic aromatic substitution (SNA_r_) reactions or can participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, amine, and other functional groups at the 6-position. For instance, a Suzuki coupling with an arylboronic acid can yield a 2-aryl-6-(2-ethoxyvinyl)pyrazine derivative. Similarly, Sonogashira or Heck couplings can introduce alkynyl or vinyl groups, respectively, extending the π-conjugated system of the molecule. rsc.org

The ethoxyvinyl group, in turn, is a masked carbonyl. Under acidic conditions, it can be hydrolyzed to an acetyl group, yielding 2-chloro-6-acetylpyrazine. This ketone can then undergo a wide range of classical condensation reactions to form larger heterocyclic structures, such as pyridopyrazines or quinoxalines. nih.gov More sophisticated applications involve using the vinyl ether directly in cycloaddition reactions. For example, its reaction with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction provides a bioorthogonal method for constructing new molecular linkages. nih.gov The synergy between these two functional groups allows for sequential and controlled modifications, making this compound a powerful intermediate for building diverse molecular architectures, including those found in natural products and pharmaceuticals. mdpi.comnih.gov

Reaction TypeReagents/ConditionsProduct TypeApplication
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base2-Aryl-6-(2-ethoxyvinyl)pyrazineSynthesis of bi-aryl compounds, extending conjugation
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base2-Alkynyl-6-(2-ethoxyvinyl)pyrazineBuilding blocks for linear rigid structures, optoelectronics
Buchwald-Hartwig Amination Amine, Pd catalyst, base2-Amino-6-(2-ethoxyvinyl)pyrazineAccess to substituted aminopyrazines, pharmaceutical scaffolds nih.govrsc.org
Hydrolysis/Cyclization Aqueous acid; followed by a binucleophile (e.g., diamine)Fused pyrazine heterocycles (e.g., Tetrahydropyrido[2,3-b]pyrazines)Creation of complex, polycyclic scaffolds
IEDDA Cycloaddition Tetrazine derivativeDihydropyridazine-linked pyrazineBioorthogonal chemistry, stable linkages for functional materials nih.gov

Integration into Functional Materials and Polymers

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials, including polymers, coordination complexes, and optoelectronic devices.

Vinyl ethers are well-known monomers for living cationic polymerization, a process that allows for precise control over polymer molecular weight and dispersity. acs.org The ethoxyvinyl group of this compound can readily participate in such polymerizations, yielding poly(vinyl ether)s with pendant 2-chloropyrazine (B57796) units attached to the polymer backbone.

The polymerization is typically initiated by Lewis acids (e.g., BF₃·OEt₂) or protic acids in the presence of a nucleophile to control the reaction. acs.org The resulting polymer, poly[1-(2-chloro-6-pyrazinyl)oxyethene], would possess unique properties conferred by the high density of pyrazine heterocycles. The pendant chloropyrazine groups can then be further functionalized post-polymerization, allowing for the tuning of the polymer's solubility, thermal stability, or electronic characteristics. This approach enables the creation of functional polymers for applications in coatings, membranes, or as macromolecular ligands. ruixibiotech.commdpi.com

Initiator SystemTemperaturePolymer CharacteristicsReference
HI / ZnI₂-40 to 0 °CLiving polymerization, controlled molecular weight acs.org
BF₃·OEt₂-78 °CHighly isotactic polymers acs.org
Ti-based Lewis acids / HCl adduct-78 °CHighly isotactic polymers acs.org
Photoredox CatalystsAmbientTemporally controlled polymerization acs.org

The pyrazine ring is a classic bidentate bridging ligand in coordination chemistry, capable of linking metal centers to form coordination polymers and Metal-Organic Frameworks (MOFs). acs.orgnih.gov The two nitrogen atoms of the pyrazine in this compound can coordinate to metal ions, making the molecule a suitable building block (or "linker") for such materials. preprints.orgscispace.comrsc.org

Derivatives of this compound could be designed for specific applications. For instance, the chloro group could be substituted with a carboxylate or phosphonate (B1237965) group to provide stronger coordination sites for building robust frameworks. MOFs constructed from pyrazine-based linkers have shown promise in gas storage and separation. acs.orgnih.govrsc.org Specifically, pyrazole- and pyrazine-based MOFs have been investigated for their ability to selectively capture pollutants like formaldehyde. researchgate.netnih.gov The ethoxyvinyl group could also be used for post-synthetic modification within the MOF pores, allowing for the introduction of new functional sites after the framework has been constructed.

MOF Name/SystemMetal IonPyrazine-based LigandKey Feature/ApplicationReference
M(BDC)(pyz)Fe(II), Co(II)Pyrazine (pyz)Permanent porosity, weak magnetic coupling acs.org
Fe-ATA/PzDCFe(III)Pyrazine-dicarboxylic acid (PzDC)Enhanced catalytic activity in Fenton-like processes researchgate.netnih.gov
fac-Mo(CO)₃(pyz)₃/₂Mo(0)Pyrazine (pyz)Carbon monoxide-releasing material (CORM) acs.orgnih.gov
Zn₂(TCPP)(DPB)Zn(II)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP)High porosity, selective CO₂ and hydrocarbon capture rsc.org

Pyrazine-based π-conjugated materials are of significant interest for optoelectronic applications due to the electron-deficient nature of the pyrazine ring, which facilitates charge transfer and transport. rsc.org These materials have been explored for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

This compound can serve as a key building block for such materials. The chloro group enables its incorporation into larger conjugated systems through cross-coupling reactions. For example, a Sonogashira coupling with an electron-donating arylethynyl unit would produce a donor-acceptor (D-A) type chromophore, a common design for optoelectronic materials. rsc.org The ethoxyvinyl group can also be used to tune the electronic properties or to attach the molecule to a polymer backbone. Research on multi-branched styrylpyrazine derivatives has shown that increasing the number of branches leads to red-shifted absorption and emission spectra, a desirable trait for tuning the color of emitted light in OLEDs. globethesis.com The development of new pyrazine-based materials continues to be an active area of research, with a focus on creating low-cost and efficient electronic devices. rsc.orgacs.org

Catalytic Applications of this compound Derivatives (e.g., as ligands, organocatalysts)

While this compound itself is not a catalyst, it is a valuable precursor for the synthesis of ligands for metal-catalyzed reactions. The pyrazine nitrogen atoms can act as coordination sites for a transition metal, and the substituents can be modified to fine-tune the steric and electronic environment around the metal center. scispace.comrsc.org

For example, the chloro group can be displaced by a diphenylphosphine (B32561) group via nucleophilic substitution to create a P,N-type bidentate ligand. Such ligands are highly sought after in asymmetric catalysis. Alternatively, the ethoxyvinyl group could be transformed into a chiral alcohol, which could then coordinate to a metal or act as a directing group in a catalytic reaction. The pyrazine ring itself imparts specific electronic properties to the metal center, influencing its reactivity and selectivity. The development of ruthenium(III) complexes with various pyrazine derivative ligands has demonstrated their stability and potential in creating compounds with specific geometries and biological activities. scispace.comrsc.org

Chemo- and Regioselective Functionalization for Advanced Chemical Scaffolds

A key advantage of this compound in synthetic chemistry is the potential for chemo- and regioselective functionalization. The molecule possesses multiple reactive sites that can be addressed under different reaction conditions, making it an ideal scaffold for building molecular complexity. nih.govrsc.org

The most reactive site under many conditions is the chloro substituent, which is activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net This allows for the selective modification of the C6 position of the pyrazine ring. The ethoxyvinyl group is generally stable to these conditions but reacts readily under acidic catalysis, providing an orthogonal chemical handle. Furthermore, modern metalation techniques using hindered magnesium or zinc bases (e.g., TMPMgCl·LiCl) can potentially achieve regioselective C-H functionalization of the pyrazine ring itself, opening up even more possibilities for derivatization. researchgate.net This ability to selectively modify different parts of the molecule in a controlled sequence is crucial for the efficient synthesis of advanced chemical scaffolds for drug discovery and materials science. nih.govrsc.org

Future Research Directions and Unaddressed Challenges in 2 Chloro 6 2 Ethoxyvinyl Pyrazine Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

A primary challenge in heterocyclic chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign and economically feasible. For 2-Chloro-6-(2-ethoxyvinyl)pyrazine, future research must prioritize the principles of green chemistry. This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

One promising avenue is the adoption of modern synthetic techniques. For instance, microwave-assisted synthesis has been shown to be effective for creating pyrazine-based conjugates, offering facile reaction conditions and good yields nih.gov. Exploring such energy-efficient methods for the synthesis and modification of this compound could lead to significant improvements in sustainability. The goal is to develop scalable processes that reduce the reliance on harsh reagents and multiple purification steps, thereby lowering both the environmental impact and the production cost.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for predictable and controlled synthesis. The interplay between the electron-withdrawing pyrazine (B50134) ring, the reactive chloro substituent, and the potentially versatile ethoxyvinyl group can lead to complex reaction outcomes.

Future work should focus on detailed mechanistic studies using a combination of experimental and theoretical methods. For example, studies on the formation of other pyrazine derivatives have successfully used density functional theory (DFT) to elucidate reaction pathways, identify intermediates, and understand the role of catalysts nih.govresearchgate.net. Similar computational investigations, correlated with experimental evidence from techniques like NMR spectroscopy, could unravel the kinetics and thermodynamics of reactions involving this compound nih.gov. Such studies are essential for optimizing reaction conditions and for designing novel transformations that selectively target specific functional groups on the molecule.

Exploration of Novel Non-Biomedical Applications in Emerging Fields

While many pyrazine derivatives are explored for their biomedical potential, the unique electronic properties of compounds like this compound suggest a range of non-biomedical applications that remain largely unexplored. The presence of heteroatoms (nitrogen) and π-systems often imparts useful material properties.

Emerging areas of application could include:

Corrosion Inhibition: Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors for metals. researchgate.net. Pyrazinecarboxamide, for instance, has demonstrated high inhibition efficiency for mild steel in acidic environments by adsorbing onto the metal surface tandfonline.com. Future research could evaluate this compound and its derivatives for similar anticorrosive properties, potentially for use in industrial settings.

Organic Electronics: The electronic structure of pyrazine derivatives makes them candidates for use in organic electronics, such as in organic light-emitting devices (OLEDs) nih.gov. The specific substituents on this compound could be tuned to modulate its electronic and photophysical properties, opening doors for its use as a building block in novel functional materials.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The complexity of chemical reactions often makes predicting their outcomes a significant challenge eurekalert.org. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity, moving beyond traditional methods. chemai.iorjptonline.org.

For this compound, these technologies offer several forward-looking research directions:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the major products, yields, and optimal conditions for new reactions rjptonline.orgacs.org. This predictive power can streamline the process of discovering new transformations for this compound, saving significant time and resources. chemai.io.

Retrosynthesis and Compound Design: AI platforms can perform retrosynthesis, proposing synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors engineering.org.cn. Furthermore, AI can be used to design new derivatives of this compound with specific, desired properties by learning from structure-property relationships. nih.gov. This integration of AI can accelerate the discovery of new materials and functional molecules based on the pyrazine scaffold. rjptonline.org.

Synergistic Approaches Combining Experimental and Computational Methodologies

The most profound insights into the chemistry of this compound will come from research that synergistically combines experimental work with computational modeling. This integrated approach allows for a cycle of prediction and validation that accelerates discovery and deepens understanding.

Computational tools like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide predictive insights into the properties and behavior of molecules nih.govnih.gov. These theoretical predictions can then guide experimental efforts. Conversely, experimental results from electrochemical studies, spectroscopy, and surface analysis provide crucial data to validate and refine computational models tandfonline.comnih.gov. For example, a combined experimental and theoretical investigation was successfully used to study the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) nih.govresearchgate.net. Adopting a similar synergistic strategy for this compound will be essential for tackling the unaddressed challenges in its chemistry and unlocking its full potential.

Research AreaKey ChallengeProposed Methodologies
Sustainable Synthesis Reducing environmental impact and cost of synthesis.Microwave-assisted reactions, green chemistry principles, process optimization.
Mechanistic Studies Understanding complex reaction pathways and reactivity.Density Functional Theory (DFT), NMR spectroscopy, kinetic analysis.
Novel Applications Identifying non-biomedical uses for the compound.Electrochemical impedance spectroscopy, potentiodynamic polarization, photophysical characterization.
AI/ML Integration Accelerating discovery and optimizing properties.Machine learning models for reaction prediction, AI-driven retrosynthesis, in silico compound screening.
Synergistic Approaches Gaining a holistic understanding of chemical behavior.Combination of computational modeling (QSAR, MD simulations) and experimental validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.